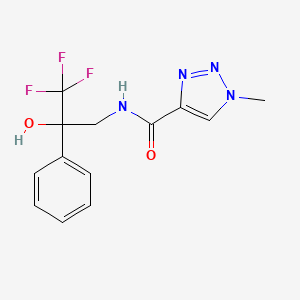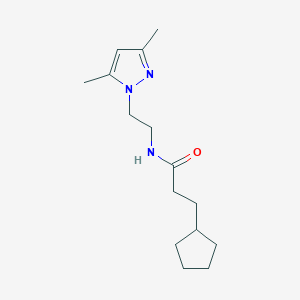
1-(3-羟基-4,4-二甲基戊基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea, also known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has been used for scientific research purposes since then. The compound is structurally similar to other cathinones such as methcathinone and mephedrone, which are known to have stimulant effects on the central nervous system.
作用机制
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system and the release of certain hormones such as adrenaline and noradrenaline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include increased heart rate, blood pressure, and body temperature. It also causes an increase in the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy levels. However, prolonged use of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea can lead to negative effects such as anxiety, paranoia, and addiction.
实验室实验的优点和局限性
The advantages of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea in lab experiments include its ability to stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. This makes it useful for studying the effects of these neurotransmitters on the brain and behavior. However, the limitations of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include its potential for abuse and addiction, which can make it difficult to control in lab settings.
未来方向
There are several potential future directions for research on 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of research is the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse and addiction. Additionally, further studies are needed to fully understand the long-term effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea on the brain and behavior.
合成方法
The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves a multi-step process that begins with the reaction between 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to form 4,4-dimethylpentan-2-one oxime. This is followed by the reaction between the oxime and phenethylamine to form the intermediate product 1-(4,4-dimethylpentan-2-one) -3-phenethylurea. The final step involves the reduction of the intermediate product with sodium borohydride to form 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea.
科学研究应用
- 研究:研究人员已经调查了HDMP-28及其衍生物的抗氧化能力。在DDMP的游离羟基上引入保护基团会影响其还原能力。 值得注意的是,烯烃位置的羟基对HDMP-28的抗氧化活性有重大影响,表明化合物中不稳定的烯醇结构起着关键作用 .
抗氧化特性
属性
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECWYYZBSSTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)


![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)
![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)


![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)
![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)

![2-[[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2444131.png)

